D-Erythrose-3-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

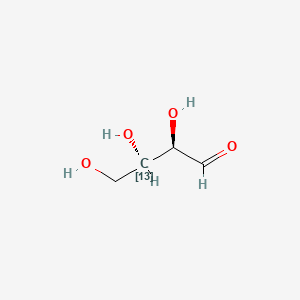

C4H8O4 |

|---|---|

Molecular Weight |

121.10 g/mol |

IUPAC Name |

(2R,3R)-2,3,4-trihydroxy(313C)butanal |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i4+1 |

InChI Key |

YTBSYETUWUMLBZ-UPJORRFUSA-N |

Isomeric SMILES |

C([13C@H]([C@H](C=O)O)O)O |

Canonical SMILES |

C(C(C(C=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Erythrose-3-13C for Researchers and Drug Development Professionals

Introduction

D-Erythrose-3-13C is a stable isotope-labeled form of the four-carbon monosaccharide, D-Erythrose. In this molecule, the carbon atom at the third position is replaced with a heavy isotope of carbon, ¹³C. This isotopic labeling makes it a powerful tool for researchers, particularly in the fields of metabolomics and drug development, to trace the metabolic fate of erythrose and its derivatives in biological systems. Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of experimental settings. The incorporation of ¹³C at a specific position allows for the detailed elucidation of metabolic pathways and the quantification of metabolic fluxes.

This technical guide provides a comprehensive overview of this compound, including its chemical structure and properties, its role in metabolic pathways, and detailed experimental considerations for its use in research.

Chemical Structure and Properties

D-Erythrose-3-¹³C is an aldose, meaning it contains an aldehyde functional group. The presence of the ¹³C isotope at the C-3 position is the key feature that enables its use as a metabolic tracer.

Chemical Structure:

The chemical structure of D-Erythrose-3-¹³C can be represented in its open-chain form.

Physicochemical Properties

| Property | Value (D-Erythrose-3-¹³C) | Value (D-Erythrose) | Reference |

| Molecular Formula | C₃¹³CH₈O₄ | C₄H₈O₄ | |

| Molecular Weight | 121.10 g/mol | 120.10 g/mol | |

| Appearance | - | Light yellow syrup | |

| Melting Point | - | Not available | |

| Boiling Point | - | Not available | |

| Solubility | Soluble in water | Highly soluble in water | |

| SMILES | O=C--INVALID-LINK----INVALID-LINK--CO | O=C--INVALID-LINK----INVALID-LINK--CO |

Role in Metabolic Pathways: The Pentose Phosphate Pathway

The unlabeled form of D-Erythrose, as D-Erythrose 4-phosphate, is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP) . The PPP is a crucial metabolic pathway that runs parallel to glycolysis and is responsible for generating NADPH (nicotinamide adenine dinucleotide phosphate), which is vital for reductive biosynthesis and cellular antioxidant defense, and for producing precursors for nucleotide biosynthesis.

By using D-Erythrose-3-¹³C as a tracer, researchers can follow the incorporation and transformation of the ¹³C label through the PPP and connected pathways. The specific position of the label at C-3 allows for the precise tracking of the carbon skeleton's rearrangement.

Experimental Protocols: Metabolic Flux Analysis

D-Erythrose-3-¹³C is primarily used in Metabolic Flux Analysis (MFA) . MFA is a powerful technique to quantify the rates (fluxes) of metabolic reactions in a biological system at steady state. The general workflow involves introducing a ¹³C-labeled substrate into the system and then measuring the distribution of the ¹³C label in downstream metabolites.

General Experimental Workflow for ¹³C Metabolic Flux Analysis

Detailed Methodologies

While a specific, validated protocol for D-Erythrose-3-¹³C is not widely published, the following methodologies, adapted from general ¹³C-MFA protocols, can be applied.

1. Cell Culture and Labeling:

-

Culture cells of interest to a desired confluence in standard growth medium.

-

For the labeling experiment, replace the standard medium with a medium containing D-Erythrose-3-¹³C at a known concentration. The concentration will depend on the specific cell type and experimental goals.

-

Incubate the cells for a predetermined duration to allow for the uptake and metabolism of the labeled substrate, aiming to achieve isotopic steady state. This time point should be determined empirically.

2. Metabolite Extraction:

-

Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS), followed by the addition of a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells in the extraction solvent and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

Dry the metabolite extract, for example, using a vacuum concentrator.

3. Analytical Measurement (Mass Spectrometry):

-

Reconstitute the dried metabolite extract in a suitable solvent for analysis.

-

Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

The mass spectrometer will detect the mass isotopologue distribution (MID) of downstream metabolites, revealing the extent of ¹³C incorporation.

4. Data Analysis:

-

Process the raw analytical data to identify and quantify the different mass isotopologues for each metabolite of interest.

-

Correct the MIDs for the natural abundance of ¹³C.

-

Use the corrected MIDs and a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes using specialized software (e.g., INCA, Metran).

Logical Relationship: Tracing the ¹³C Label

The specific labeling at the C-3 position of erythrose provides a distinct advantage for tracing carbon transitions. When D-Erythrose-3-¹³C (after conversion to Erythrose-4-phosphate) enters the PPP, the ¹³C label will be transferred to other intermediates according to the specific enzymatic reactions.

In the transketolase reaction, a two-carbon unit is transferred from a ketose (Xylulose-5-Phosphate) to an aldose (Erythrose-4-Phosphate). If Erythrose-4-Phosphate is labeled at C-3, this will result in Fructose-6-Phosphate being labeled at C-5 and Glyceraldehyde-3-Phosphate being labeled at C-2. Measuring the labeling patterns in these and other downstream metabolites allows for the deconvolution of pathway activity.

Conclusion

D-Erythrose-3-¹³C is a valuable research tool for scientists and drug development professionals engaged in metabolic research. Its use as a stable isotope tracer in metabolic flux analysis enables the detailed investigation of the pentose phosphate pathway and interconnected metabolic networks. While specific protocols for its application are not as widespread as for more common tracers like glucose, the principles and methodologies of ¹³C-MFA are readily adaptable. The insights gained from such studies can contribute significantly to our understanding of cellular metabolism in both health and disease, and can aid in the identification and validation of new drug targets.

An In-depth Technical Guide to D-Erythrose-3-13C: Properties, Analysis, and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose-3-13C is a stable isotope-labeled monosaccharide that serves as a valuable tool in metabolic research and drug development. As a derivative of the naturally occurring tetrose sugar D-erythrose, this labeled compound enables the tracing of carbon atoms through various biochemical pathways, providing critical insights into cellular metabolism, enzyme kinetics, and the mechanisms of drug action. Its specific labeling at the C-3 position allows for precise tracking and quantification of metabolic fluxes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a discussion of its role in key metabolic pathways.

Physical and Chemical Properties

This compound is a stable, non-radioactive isotopologue of D-erythrose. While specific quantitative data for the labeled compound are not extensively published, the properties of the unlabeled D-erythrose provide a strong reference. It is typically supplied as a syrup or a solution in water.

| Property | Value | Reference |

| Molecular Formula | C₃¹³CH₈O₄ | [1][2] |

| Molecular Weight | 121.10 g/mol | [1][3] |

| Appearance | Light yellow or colorless syrup | [4][5] |

| Solubility | Highly soluble in water, soluble in methanol. | [4][5][6] |

| Storage | 2-8°C, protect from light. | [2][7] |

| Boiling Point | ~144°C (rough estimate for unlabeled D-Erythrose) | [5] |

| Isotopic Purity | Typically ≥99% | [4] |

Metabolic Significance and Signaling Pathways

D-Erythrose, in its phosphorylated form D-erythrose-4-phosphate, is a key intermediate in the pentose phosphate pathway (PPP).[4][6] The PPP is a fundamental metabolic route that runs parallel to glycolysis and is crucial for the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for the synthesis of precursors for nucleotide and aromatic amino acid biosynthesis.

The metabolic fate of this compound can be traced through its entry into the pentose phosphate pathway. The labeled carbon at the C-3 position will be incorporated into various downstream metabolites, allowing for the elucidation of pathway activity and flux under different physiological or pathological conditions.

Experimental Protocols

The analysis of this compound and its metabolites is primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques allow for the precise identification and quantification of the labeled carbon within various molecules.

Metabolic Labeling of Cultured Cells

This protocol describes a general procedure for introducing this compound into cultured cells to trace its metabolic fate.

Methodology:

-

Cell Culture: Plate cells at a suitable density and allow them to adhere and grow in standard culture medium.

-

Medium Preparation: Prepare a glucose-free culture medium supplemented with a known concentration of this compound (e.g., 1-2 g/L). The use of dialyzed fetal bovine serum is recommended to minimize the introduction of unlabeled sugars.

-

Labeling: When cells reach the desired confluency (typically mid-log phase), replace the standard medium with the prepared labeling medium.

-

Incubation: Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled erythrose. The incubation time will depend on the specific metabolic pathway and cell type being studied.

-

Metabolite Extraction:

-

Rapidly quench metabolic activity by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the extracted metabolites.

-

-

Sample Preparation for Analysis: The extracted metabolites can then be dried and reconstituted in an appropriate solvent for NMR or MS analysis.

NMR Spectroscopy Analysis

NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about the position of the 13C label within a molecule.

Methodology:

-

Sample Preparation: Dissolve the dried metabolite extract in a deuterated solvent, typically deuterium oxide (D₂O), to a final concentration suitable for NMR analysis.

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹³C NMR spectrum. This will show signals for all the ¹³C-containing molecules in the sample.

-

For more detailed structural information and to resolve overlapping signals, two-dimensional (2D) NMR experiments such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) can be performed. This experiment correlates each carbon atom with its directly attached proton(s).

-

-

Data Analysis:

-

Process the raw NMR data using appropriate software.

-

The chemical shifts of the signals will help in identifying the metabolites.

-

The intensity (integral) of the peaks corresponding to the ¹³C-labeled positions provides quantitative information on the extent of labeling.

-

Mass Spectrometry Analysis

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a highly sensitive technique for detecting and quantifying isotopically labeled molecules.

References

- 1. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 2. D-Erythrose-1-13C | C4H8O4 | CID 15559153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: [m.chemicalbook.com]

- 4. Erythrose - Wikipedia [en.wikipedia.org]

- 5. D-(-)-ERYTHROSE | 583-50-6 [chemicalbook.com]

- 6. glpbio.com [glpbio.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to D-Erythrose-3-13C for Researchers and Drug Development Professionals

This in-depth guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing the stable isotope-labeled sugar, D-Erythrose-3-13C. This document provides a survey of commercial suppliers, a detailed experimental protocol for its application in metabolic flux analysis, and visualizations of key pathways and workflows.

Commercial Suppliers of this compound

The availability and specifications of this compound can vary between suppliers. For researchers planning to acquire this compound, it is recommended to request quotes and certificates of analysis from multiple vendors to ensure the best fit for their experimental needs and budget. A summary of known suppliers is provided in the table below.

| Supplier | Product Name/Number | Purity | Available Quantities | Price |

| MedchemExpress | HY-116956S2 | >98% (by HPLC) | 1 mg, 5 mg, 10 mg | Request a Quote |

| Pharmaffiliates | PA STI 037740 | Not specified | Not specified | Request a Quote |

| Cambridge Isotope Laboratories | CLM-4673 (D-Erythrose-1,2,3,4-13C4) | >99 atom % 13C | Not specified | Request a Quote |

| Omicron Biochemicals, Inc. | ERY-003 | >98% | 1 mg, 5 mg, 10 mg | Request a Quote |

| Smolecule | S12887539 | Not specified | In Stock | Request a Quote |

Note: While Cambridge Isotope Laboratories does not list this compound specifically, they offer the fully labeled D-Erythrose-1,2,3,4-13C4 and may provide custom synthesis for the 3-13C labeled version. Pricing information is typically not disclosed publicly and requires direct inquiry with the suppliers.

Application in Metabolic Flux Analysis

This compound is a valuable tracer for metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing a 13C-labeled substrate, researchers can track the incorporation of the heavy isotope into downstream metabolites, providing insights into the activity of various metabolic pathways. D-Erythrose is an intermediate in the pentose phosphate pathway (PPP), and its labeled form can be used to probe the dynamics of this pathway and its connections to glycolysis and other central carbon metabolism routes.

Experimental Protocol: Stable Isotope Tracing with this compound followed by LC-MS Analysis

This protocol outlines a general workflow for a stable isotope tracing experiment using this compound in cultured mammalian cells.

1. Cell Culture and Isotope Labeling:

-

Culture mammalian cells of interest to mid-log phase in appropriate growth medium.

-

Prepare labeling medium by supplementing glucose- and pyruvate-free DMEM with dialyzed fetal bovine serum, glutamine, and a known concentration of unlabeled D-Erythrose.

-

To initiate the labeling experiment, replace the growth medium with the labeling medium containing this compound at a predetermined concentration (e.g., 1 mM).

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the 13C label into downstream metabolites.

2. Metabolite Extraction:

-

At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.

-

Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

3. LC-MS Analysis:

-

Analyze the metabolite extracts using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.

-

Separate metabolites using a suitable chromatography method (e.g., hydrophilic interaction liquid chromatography - HILIC).

-

Detect and quantify the mass isotopologues of downstream metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

4. Data Analysis:

-

Process the raw LC-MS data to identify and quantify the different mass isotopologues for each metabolite of interest.

-

Correct for the natural abundance of 13C.

-

Calculate the fractional labeling of each metabolite at each time point.

-

Use metabolic modeling software to fit the labeling data to a metabolic network model and estimate the metabolic fluxes.

Visualizations

The following diagrams illustrate the experimental workflow for stable isotope tracing and the metabolic context of D-Erythrose within the pentose phosphate pathway.

A Technical Guide to D-Erythrose-4-Phosphate and the Use of ¹³C Tracers in Elucidating the Pentose Phosphate Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pentose Phosphate Pathway and Carbon Tracing

The Pentose Phosphate Pathway (PPP) is a cornerstone of cellular metabolism, operating in parallel to glycolysis. Its functions are critical for cellular homeostasis and biosynthesis. The pathway is bifurcated into two distinct phases: the oxidative branch, which is the primary source of cellular NADPH for reductive biosynthesis and antioxidant defense, and the non-oxidative branch, which is responsible for the interconversion of sugar phosphates, generating precursors for nucleotide and aromatic amino acid synthesis.[1]

A key intermediate in the non-oxidative PPP is D-Erythrose-4-phosphate (E4P) .[2] While the topic specifies D-Erythrose-3-¹³C, it is the phosphorylated form, E4P, that acts as the metabolic substrate. The designation "3-¹³C" refers to the use of stable isotope labeling, a powerful technique in metabolic flux analysis (MFA).[3] By introducing a substrate labeled with Carbon-13 (¹³C) at a specific atomic position, researchers can trace the journey of these carbon atoms through the intricate network of metabolic reactions. This guide provides a technical overview of the role of E4P in the PPP and the application of ¹³C isotopic tracers in quantifying the flux through this vital pathway and its connections.

The Central Role of D-Erythrose-4-Phosphate in the Non-Oxidative PPP

E4P is a four-carbon aldose phosphate that serves as a critical node in the non-oxidative PPP. Its production and consumption are primarily catalyzed by two key enzymes: transketolase and transaldolase, which facilitate the transfer of two- and three-carbon units, respectively, between various sugar phosphates.[4][5]

-

Transketolase (TKL): This enzyme, which requires thiamine pyrophosphate (TPP) as a cofactor, catalyzes two reversible reactions involving E4P.[5][6][7]

-

It transfers a two-carbon ketol group from a ketose donor (e.g., Fructose-6-Phosphate) to an aldose acceptor (e.g., Glyceraldehyde-3-Phosphate), producing E4P.

-

It transfers a two-carbon ketol group from another ketose donor (Xylulose-5-Phosphate) onto E4P as the acceptor, consuming E4P to produce Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (G3P).[1]

-

-

Transaldolase (TAL): This enzyme catalyzes the reversible transfer of a three-carbon dihydroxyacetone group from a ketose donor (Sedoheptulose-7-Phosphate) to an aldose acceptor (Glyceraldehyde-3-Phosphate), which also produces E4P and F6P.[2][4]

These reversible reactions allow the cell to dynamically manage the flow of carbon according to its metabolic needs, whether it be the production of ribose-5-phosphate for nucleotide synthesis or NADPH for reductive biosynthesis.

E4P as a Critical Link to Aromatic Amino Acid Biosynthesis

Beyond its role within the PPP, E4P is a vital precursor for the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) and other secondary metabolites through the shikimate pathway.[2][8][9] The first committed step of this pathway is the condensation of E4P with phosphoenolpyruvate (PEP), an intermediate from glycolysis.[10] This reaction is catalyzed by DAHP synthase.[2]

The utilization of E4P at this junction represents a major diversion of carbon from central carbohydrate metabolism to the biosynthesis of essential amino acids. Therefore, tracing the incorporation of ¹³C from a labeled precursor (like glucose or an erythrose derivative) into these aromatic amino acids provides a direct quantitative measure of the flux through the shikimate pathway.

Experimental Protocols for ¹³C Metabolic Flux Analysis

¹³C-MFA is the predominant technique for determining intracellular metabolic fluxes.[3] The general workflow involves introducing a ¹³C-labeled substrate into a biological system at a metabolic steady state, allowing the label to incorporate into downstream metabolites, and finally, measuring the isotopic enrichment patterns using mass spectrometry.

General Protocol for ¹³C Labeling in Adherent Mammalian Cells

This protocol provides a generalized framework. Specific parameters such as cell density, media formulation, and incubation times must be optimized for the cell line and experimental question.

-

Cell Culture and Seeding:

-

Culture adherent cells to approximately 80% confluency in standard growth medium.

-

Seed cells into multi-well plates (e.g., 6-well plates) at a density that will allow them to reach the desired confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.[11]

-

-

Isotope Labeling:

-

Prepare labeling medium by replacing the standard carbon source (e.g., glucose) with its ¹³C-labeled counterpart (e.g., [1,2-¹³C₂]glucose or a labeled erythrose precursor).[12] The concentration should match that of the standard medium.

-

Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Immediately add the pre-warmed ¹³C-labeling medium to the cells.[11]

-

Incubate the cells for a duration sufficient to approach isotopic steady state. This can range from minutes to hours depending on the pathway and cell type and is often determined empirically.[13][14]

-

-

Metabolite Quenching and Extraction:

-

To halt all enzymatic activity instantly, rapidly aspirate the labeling medium.

-

Immediately wash the cell monolayer with ice-cold PBS or saline to remove extracellular label.

-

Add an ice-cold extraction solvent, typically an 80:20 methanol:water mixture, directly to the plate.[15]

-

Place the plate on dry ice or in a -80°C freezer for 15 minutes to ensure complete quenching and cell lysis.

-

Scrape the cells in the cold solvent and transfer the resulting lysate to a microcentrifuge tube.[11]

-

Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris and proteins.

-

Collect the supernatant, which contains the polar metabolites. Dry the extract completely using a vacuum concentrator.

-

-

Sample Analysis by Mass Spectrometry:

-

Reconstitute the dried metabolite extract in a suitable solvent for analysis (e.g., a mixture of water and acetonitrile).[11]

-

Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][16] The mass spectrometer measures the mass-to-charge ratio of metabolite fragments, allowing for the determination of the mass isotopomer distribution (MID)—the relative abundance of molecules with different numbers of ¹³C atoms.

-

References

- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. echemi.com [echemi.com]

- 6. google.com [google.com]

- 7. aklectures.com [aklectures.com]

- 8. journals.asm.org [journals.asm.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. academic.oup.com [academic.oup.com]

- 11. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]

- 16. youtube.com [youtube.com]

Isotopic Labeling with D-Erythrose-3-¹³C: An In-depth Technical Guide for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Erythrose-3-¹³C in metabolic studies. D-Erythrose, a four-carbon aldose sugar, serves as a crucial intermediate in central carbon metabolism, primarily feeding into the Pentose Phosphate Pathway (PPP) and the Shikimate Pathway. The use of its stable isotope-labeled form, D-Erythrose-3-¹³C, enables precise tracing of carbon atoms through these interconnected networks, offering valuable insights into metabolic fluxes and pathway activities. This guide details experimental protocols, presents quantitative data from relevant studies, and provides visualizations of key metabolic pathways and experimental workflows to facilitate the design and implementation of isotopic labeling studies in your research.

Introduction to D-Erythrose Metabolism and ¹³C Tracing

D-Erythrose, in its phosphorylated form, D-Erythrose-4-phosphate, is a key precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) via the Shikimate Pathway.[1][2][3][4][5][6] It is also an intermediate in the non-oxidative branch of the Pentose Phosphate Pathway, a critical route for generating NADPH and precursors for nucleotide biosynthesis.[7][8][9][10]

Isotopic labeling with D-Erythrose-3-¹³C allows researchers to track the fate of the third carbon of erythrose as it is metabolized. This provides a powerful tool for:

-

Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions within a network.[11][12][13]

-

Pathway Elucidation: Identifying and confirming the activity of metabolic pathways.

-

Drug Development: Assessing the impact of therapeutic compounds on specific metabolic pathways.

By using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the incorporation of the ¹³C label into downstream metabolites can be precisely measured, providing a quantitative readout of metabolic activity.[13][14]

Experimental Protocols

This section provides a detailed methodology for conducting a ¹³C labeling study using D-Erythrose-3-¹³C in a model organism such as Escherichia coli. This protocol is adapted from studies performing site-selective isotopic labeling of proteins, which requires robust and well-controlled cell culture and labeling procedures.[6][15][16]

Materials and Reagents

-

D-Erythrose-3-¹³C (or other positionally labeled erythrose)

-

M9 minimal medium components

-

Glucose (unlabeled)

-

¹⁵NH₄Cl (if dual labeling is desired)

-

Trace elements solution

-

Vitamins solution

-

Antibiotics (as required for the expression system)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

E. coli expression strain (e.g., BL21(DE3))

-

Appropriate expression vector with the gene of interest

Cell Culture and Isotopic Labeling

-

Starter Culture: Inoculate a single colony of the E. coli expression strain into 5 mL of LB medium and grow overnight at 37°C with shaking.

-

Main Culture (Unlabeled Growth Phase): Inoculate 1 L of M9 minimal medium containing 4 g/L of unlabeled glucose and other required supplements with the overnight starter culture. Grow the cells at 37°C with vigorous shaking.

-

Introduction of Labeled Precursor: When the optical density at 600 nm (OD₆₀₀) reaches approximately 0.4-0.6, add the D-Erythrose-3-¹³C to the culture medium. A concentration of 1-2 g/L of labeled erythrose is a good starting point.[15]

-

Induction: Continue to monitor the cell growth. When the OD₆₀₀ reaches 0.8-1.0, induce protein expression (if applicable) by adding IPTG to a final concentration of 1 mM.

-

Harvesting: Incubate the culture for the desired period post-induction (e.g., 3-4 hours for protein expression, or shorter time points for metabolic steady-state analysis of central metabolites). Harvest the cells by centrifugation at 4°C.

Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity by resuspending the cell pellet in a cold solvent, such as 60% methanol solution pre-chilled to -40°C or lower. This step is critical to prevent metabolic changes during sample processing.

-

Extraction: Perform metabolite extraction using a two-phase liquid-liquid extraction method. A common method involves a mixture of methanol, chloroform, and water. The polar metabolites will partition into the aqueous phase.

-

Drying: Dry the collected aqueous phase containing the polar metabolites using a speed vacuum concentrator.

Analytical Procedures

-

Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolites need to be derivatized to increase their volatility. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

GC-MS Analysis: Analyze the derivatized samples on a GC-MS system. The instrument settings (e.g., injection volume, temperature gradient, and mass scanning range) should be optimized for the metabolites of interest.

-

Data Analysis: The raw data will contain the mass isotopomer distributions (MIDs) for each detected metabolite. The MIDs represent the relative abundance of molecules with different numbers of ¹³C atoms.[15][17][18] This data needs to be corrected for the natural abundance of ¹³C. Software tools are available for this correction and for subsequent metabolic flux analysis.

-

Sample Preparation: Resuspend the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

NMR Data Acquisition: Acquire ¹³C and/or ¹H-¹³C heteronuclear correlation spectra (e.g., HSQC) on a high-field NMR spectrometer. The specific experiments will depend on the desired information (e.g., positional isotopomer analysis).

-

Data Analysis: Process the NMR spectra to identify and quantify the labeled metabolites. The chemical shifts and coupling patterns will provide information on the position of the ¹³C label within the molecule.

Data Presentation

The following table summarizes quantitative data on the incorporation of ¹³C from positionally labeled erythrose into proteinogenic amino acids in E. coli. This data is derived from a study focused on site-selective labeling of proteins and provides a valuable reference for the expected labeling patterns in downstream products of erythrose metabolism.[15]

Table 1: Percentage of ¹³C Incorporation into Aromatic Amino Acids from Positionally Labeled Erythrose [15]

| Labeled Precursor | Amino Acid | Carbon Position | ¹³C Incorporation (%) |

| [1-¹³C]Erythrose | Phenylalanine | ζ | 75 |

| Tyrosine | ζ | 70 | |

| Tryptophan | ζ2 | 80 | |

| [2-¹³C]Erythrose | Phenylalanine | ε1, ε2 | 40, 40 |

| Tyrosine | ε1, ε2 | 40, 40 | |

| Tryptophan | η2 | 80 | |

| [3-¹³C]Erythrose | Phenylalanine | δ1, δ2 | 40, 40 |

| Tyrosine | δ1, δ2 | 40, 40 | |

| Tryptophan | ζ3 | 80 | |

| [4-¹³C]Erythrose | Phenylalanine | γ | 20 |

| Tyrosine | γ | 20 | |

| Tryptophan | ε3 | 80 |

Note: The data represents the percentage of the specific carbon position in the amino acid that is labeled with ¹³C. The remaining percentage is ¹²C from unlabeled glucose in the medium.

Mandatory Visualizations

Metabolic Pathways

The following diagrams illustrate the key metabolic pathways involving D-Erythrose-4-phosphate and the expected flow of the ¹³C label from D-Erythrose-3-¹³C.

Figure 1. Pentose Phosphate Pathway and Entry of D-Erythrose-3-¹³C.

Figure 2. Shikimate Pathway showing the flow of the ¹³C label.

Experimental Workflow

References

- 1. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intramolecular 13C pattern in hexoses from autotrophic and heterotrophic C3 plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Metabolic Secrets: A Technical Guide to D-Erythrose-4-¹³C Applications in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of D-Erythrose-4-¹³C in nuclear magnetic resonance (NMR) spectroscopy for the elucidation of complex metabolic pathways. As a stable, non-radioactive isotope-labeled compound, D-Erythrose-4-¹³C serves as a powerful tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a cornerstone technique for quantifying intracellular metabolic fluxes.[1][2][3] This guide provides a comprehensive overview of its applications, detailed experimental protocols, data interpretation, and its burgeoning significance in drug discovery and development.

Core Applications in Metabolic Research

The primary application of D-Erythrose-4-¹³C in NMR spectroscopy is to probe the activity of the Pentose Phosphate Pathway (PPP) and its connections to other central metabolic routes.[4][5] Erythrose-4-phosphate is a key intermediate in the non-oxidative branch of the PPP.[4][6][7] By introducing D-Erythrose-4-¹³C to a biological system, researchers can trace the flow of the ¹³C label through various metabolic transformations, providing a quantitative map of reaction rates (fluxes) that are otherwise undetectable.[1][3]

Key applications include:

-

Quantifying Pentose Phosphate Pathway Flux: D-Erythrose-4-¹³C is instrumental in dissecting the contributions of the oxidative and non-oxidative branches of the PPP. This is crucial for understanding cellular redox homeostasis (NADPH production) and the synthesis of nucleotide precursors (ribose-5-phosphate).[5][7]

-

Elucidating Aromatic Amino Acid Biosynthesis: Erythrose-4-phosphate is a direct precursor for the shikimate pathway, which is responsible for the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) in microorganisms and plants.[4] ¹³C-labeling from erythrose can quantify the flux towards these essential building blocks.

-

Investigating Protein Dynamics: Site-selective labeling of amino acid side chains using ¹³C-enriched erythrose allows for detailed studies of protein dynamics at an atomic level using NMR spectroscopy. This approach can yield more selective labeling compared to using labeled glucose, particularly for tryptophan.[8]

-

Metabolic Engineering and Biotechnology: By providing a detailed picture of cellular metabolism, ¹³C-MFA with labeled erythrose can guide the rational engineering of microorganisms for the enhanced production of valuable biochemicals.[1][9]

Data Presentation: Quantifying Metabolic Fluxes

The primary output of a ¹³C-MFA experiment is a flux map, which is a quantitative representation of the rates of metabolic reactions. This data is typically presented in a tabular format, allowing for clear comparison between different experimental conditions. The fluxes are often normalized to a specific uptake rate, such as the glucose uptake rate.

Below is an illustrative table of what flux data from a hypothetical ¹³C-MFA experiment using D-Erythrose-4-¹³C might look like.

| Metabolic Reaction/Pathway | Flux (Normalized to Glucose Uptake Rate of 100) | Standard Deviation |

| Glycolysis | ||

| Glucose -> G6P | 100 | - |

| F6P -> G3P | 85 | ± 3.1 |

| Pentose Phosphate Pathway | ||

| G6P -> Ru5P (Oxidative) | 15 | ± 1.8 |

| TKT1 (F6P + G3P <-> E4P + X5P) | 10 | ± 1.2 |

| TAL (S7P + G3P <-> E4P + F6P) | 8 | ± 0.9 |

| Shikimate Pathway | ||

| E4P + PEP -> DAHP | 5 | ± 0.7 |

| Anaplerotic Reactions | ||

| PYC (Pyruvate -> Oxaloacetate) | 20 | ± 2.5 |

| TCA Cycle | ||

| Citrate Synthase | 45 | ± 4.2 |

This table presents illustrative data for demonstration purposes.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and the experimental process is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the central role of D-Erythrose-4-Phosphate and the typical workflow of a ¹³C-MFA experiment.

Detailed Experimental Protocols

While specific experimental parameters will vary depending on the biological system and research question, the following provides a generalized protocol for a ¹³C-MFA experiment using D-Erythrose-4-¹³C and NMR analysis.

1. Experimental Design and Cell Culture:

-

Tracer Selection: Choose the appropriate isotopomer of D-Erythrose-¹³C (e.g., [1-¹³C], [4-¹³C], or [U-¹³C₄]) based on the metabolic pathways of interest.[10]

-

Culture Medium: Prepare a defined culture medium where unlabeled erythrose (or other carbon sources that can be metabolized to erythrose-4-phosphate) is replaced with the ¹³C-labeled erythrose.

-

Cell Inoculation and Growth: Inoculate the culture with the cells of interest and grow under controlled conditions (e.g., chemostat or batch culture) to achieve a metabolic steady state.

2. Isotopic Labeling and Metabolite Extraction:

-

Steady-State Labeling: Allow the cells to grow for a sufficient duration to ensure that the intracellular metabolite pools reach isotopic steady state.

-

Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically done by quickly transferring the cell culture to a cold solvent, such as methanol at -20°C or lower.

-

Extraction: Extract the intracellular metabolites using a suitable solvent system, often a chloroform/methanol/water mixture, to separate polar metabolites from lipids and other cellular components.

3. NMR Sample Preparation:

-

Sample Drying: Lyophilize or use a speed vacuum to completely dry the polar metabolite extract.

-

Reconstitution: Re-dissolve the dried extract in a deuterated solvent (e.g., D₂O) suitable for NMR spectroscopy. The volume should be appropriate for the NMR tube being used (typically 0.5-0.6 mL).[11][12]

-

pH Adjustment: Adjust the pH of the sample to a desired value, as the chemical shifts of many metabolites are pH-dependent.

-

Internal Standard: Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

Filtration: Filter the final sample into the NMR tube to remove any particulate matter that could degrade the quality of the NMR spectrum.[11][12]

4. NMR Data Acquisition and Analysis:

-

Spectrometer Setup: Tune and shim the NMR spectrometer to ensure optimal magnetic field homogeneity.

-

1D ¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum. While less sensitive, it provides direct information about the ¹³C enrichment at specific carbon positions.

-

2D Heteronuclear NMR: Acquire two-dimensional heteronuclear correlation spectra, such as ¹H-¹³C HSQC or HMBC. These experiments provide higher resolution and sensitivity, allowing for the unambiguous assignment of resonances and the determination of ¹³C-¹³C coupling patterns, which are crucial for pathway analysis.[8]

-

Data Processing: Process the NMR data (Fourier transformation, phasing, baseline correction) using appropriate software.

-

Flux Estimation: Utilize specialized software (e.g., INCA, Metran) to perform the computational part of ¹³C-MFA. This involves providing the metabolic network model, atom transitions, and the experimental labeling data to a solver that estimates the intracellular fluxes by minimizing the difference between the measured and simulated labeling patterns.[9][13]

Applications in Drug Development

The insights gained from ¹³C-MFA using labeled erythrose have significant implications for drug development.[6][7][11]

-

Target Identification and Validation: By identifying critical metabolic nodes and pathways essential for the survival or proliferation of pathogens or cancer cells, ¹³C-MFA can help identify and validate novel drug targets. For example, if a pathogen relies heavily on the shikimate pathway for survival, enzymes within this pathway become attractive targets for antimicrobial drugs.

-

Mechanism of Action Studies: Isotopic labeling can be used to understand how a drug perturbs cellular metabolism. By comparing the metabolic flux maps of treated and untreated cells, researchers can elucidate the drug's mechanism of action.[11]

-

Toxicity and Off-Target Effects: Understanding the metabolic fate of a drug and its impact on central metabolism is a key component of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) studies.[7] ¹³C-labeling can help track the drug's metabolic pathway and identify potential off-target metabolic effects.

-

Biomarker Discovery: Changes in metabolic fluxes in response to a disease or drug treatment can serve as biomarkers for disease progression or therapeutic efficacy. ¹³C-MFA provides a dynamic view of metabolism that can uncover such biomarkers.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 4. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 5. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. research.reading.ac.uk [research.reading.ac.uk]

- 13. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D-Erythrose-3-13C Labeling in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction Stable isotope labeling is a powerful technique used in metabolic flux analysis (MFA) to trace the flow of atoms through metabolic pathways. D-Erythrose, a four-carbon sugar, serves as a key intermediate in the pentose phosphate pathway (PPP) and is a direct precursor for the biosynthesis of aromatic amino acids.[1] Using D-Erythrose labeled with the stable isotope Carbon-13 (¹³C), specifically D-Erythrose-3-¹³C, allows researchers to selectively track the metabolic fate of this molecule. This provides detailed insights into the activity of the PPP and related biosynthetic pathways, which are often dysregulated in diseases like cancer.[2]

These application notes provide a detailed protocol for utilizing D-Erythrose-3-¹³C in mammalian cell culture for the purpose of metabolic labeling, followed by analysis using mass spectrometry.

Principle of the Method

D-Erythrose enters the cell and is phosphorylated to Erythrose-4-phosphate (E4P). E4P is a critical node in central carbon metabolism, primarily connecting the pentose phosphate pathway with the biosynthesis of aromatic amino acids (tyrosine, phenylalanine, and tryptophan). When cells are cultured in a medium containing D-Erythrose-3-¹³C, the ¹³C label is incorporated into E4P and subsequently into downstream metabolites. By analyzing the mass isotopologue distribution of these metabolites using mass spectrometry, the relative activity of these pathways can be determined.[3][4] This method offers a more targeted labeling of specific pathways compared to using globally labeled glucose.[5][6]

Metabolic Pathway of D-Erythrose

References

- 1. Erythrose - Wikipedia [en.wikipedia.org]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Site-selective 13C labeling of proteins using erythrose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-selective 13C labeling of proteins using erythrose - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for D-Erythrose-3-13C in Metabolic Flux Analysis of Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

Metabolic Flux Analysis (MFA) is a critical tool for understanding the intracellular state of cells by quantifying the rates of metabolic reactions. The use of stable isotope tracers, such as ¹³C-labeled compounds, allows for the precise tracking of carbon atoms through metabolic pathways. D-Erythrose-3-¹³C is a valuable tracer for probing specific nodes within central carbon metabolism, particularly the non-oxidative pentose phosphate pathway (PPP).

In mammalian cells, D-erythrose is phosphorylated to erythrose-4-phosphate (E4P), a key intermediate in the non-oxidative branch of the PPP.[1][2][3] The ¹³C label at the third carbon of erythrose allows for the deconvolution of fluxes through the transketolase and transaldolase reactions, providing insights into the interplay between glycolysis and the PPP. This is particularly relevant in disease states such as cancer, where metabolic reprogramming is a hallmark, and in drug development for assessing the on-target and off-target metabolic effects of therapeutic compounds. By tracing the fate of the ¹³C label from D-Erythrose-3-¹³C into downstream metabolites like fructose-6-phosphate, glyceraldehyde-3-phosphate, and lactate, researchers can quantify the flux through these critical pathways.

Applications

-

Cancer Metabolism Research: Elucidating the reprogramming of central carbon metabolism in cancer cells to support proliferation and survival.

-

Drug Development: Assessing the mechanism of action and metabolic liabilities of drug candidates by observing their impact on cellular metabolic fluxes.

-

Neurobiology: Investigating neuronal metabolism and the metabolic defects associated with neurodegenerative diseases.

-

Immunometabolism: Understanding the metabolic shifts that accompany immune cell activation and differentiation.

Quantitative Data Summary

The following tables represent expected mass isotopomer distributions (MIDs) for key metabolites in a hypothetical experiment where mammalian cells are labeled with D-Erythrose-3-¹³C. The data is presented for a control group and a group treated with a hypothetical drug that inhibits the oxidative PPP.

Table 1: Mass Isotopomer Distribution of Pentose Phosphate Pathway Intermediates

| Metabolite | Isotopomer | Control (%) | Drug-Treated (%) |

| Erythrose-4-phosphate | M+1 | 95.2 ± 1.5 | 96.1 ± 1.2 |

| M+2 | 3.1 ± 0.8 | 2.5 ± 0.7 | |

| M+3 | 1.0 ± 0.3 | 0.8 ± 0.2 | |

| M+4 | 0.7 ± 0.2 | 0.6 ± 0.2 | |

| Sedoheptulose-7-phosphate | M+1 | 45.3 ± 2.1 | 55.7 ± 2.5 |

| M+2 | 20.1 ± 1.8 | 15.3 ± 1.5 | |

| M+3 | 5.2 ± 0.9 | 3.1 ± 0.6 | |

| M+4 | 1.5 ± 0.4 | 0.9 ± 0.3 | |

| Ribose-5-phosphate | M+1 | 30.8 ± 2.5 | 40.2 ± 2.8 |

| M+2 | 12.4 ± 1.5 | 8.9 ± 1.2 | |

| M+3 | 3.1 ± 0.7 | 1.8 ± 0.4 | |

| M+4 | 0.9 ± 0.2 | 0.5 ± 0.1 | |

| M+5 | 0.3 ± 0.1 | 0.1 ± 0.05 |

Table 2: Mass Isotopomer Distribution of Glycolytic Intermediates

| Metabolite | Isotopomer | Control (%) | Drug-Treated (%) |

| Fructose-6-phosphate | M+1 | 25.6 ± 1.9 | 35.8 ± 2.2 |

| M+2 | 10.2 ± 1.2 | 7.1 ± 0.9 | |

| M+3 | 2.5 ± 0.5 | 1.2 ± 0.3 | |

| Glyceraldehyde-3-phosphate | M+1 | 15.4 ± 1.7 | 22.3 ± 1.9 |

| M+2 | 4.1 ± 0.8 | 2.5 ± 0.5 | |

| M+3 | 0.8 ± 0.2 | 0.4 ± 0.1 | |

| 3-Phosphoglycerate | M+1 | 8.2 ± 1.1 | 12.5 ± 1.4 |

| M+2 | 2.1 ± 0.4 | 1.1 ± 0.2 | |

| M+3 | 0.4 ± 0.1 | 0.2 ± 0.05 | |

| Lactate | M+1 | 5.1 ± 0.9 | 7.8 ± 1.1 |

| M+2 | 1.0 ± 0.3 | 0.5 ± 0.1 | |

| M+3 | 0.2 ± 0.05 | 0.1 ± 0.02 |

Experimental Protocols

Cell Culture and Labeling

-

Cell Seeding: Plate mammalian cells (e.g., HEK293, HeLa, A549) in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting. Culture in standard growth medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

-

Tracer Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with 10 mM unlabeled glucose and 1 mM D-Erythrose-3-¹³C. The final concentration of the tracer may need to be optimized depending on the cell line and experimental goals.

-

Labeling: Once cells reach the desired confluency, aspirate the standard growth medium, wash once with pre-warmed phosphate-buffered saline (PBS), and replace with the pre-warmed labeling medium.

-

Incubation: Incubate the cells in the labeling medium for a time course determined by preliminary experiments to reach isotopic steady-state (typically 6-24 hours).

Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with 1 ml of ice-cold PBS.

-

Extraction: Immediately add 1 ml of ice-cold 80% methanol (v/v in water) to each well.[4]

-

Scraping: Place the plate on ice and use a cell scraper to detach the cells into the methanol solution.

-

Collection: Transfer the cell suspension to a microcentrifuge tube.

-

Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[4]

-

Supernatant Transfer: Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.

-

Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Storage: Store the dried extracts at -80°C until analysis.

LC-MS/MS Analysis

-

Resuspension: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of a solvent compatible with the liquid chromatography method, such as 50% acetonitrile.

-

Chromatography: Separate the metabolites using a C18 reverse-phase column or a HILIC column with an appropriate gradient of mobile phases.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode.

-

Data Acquisition: Acquire data in full scan mode to obtain the mass isotopomer distributions of the targeted metabolites.

Data Analysis

-

Peak Integration: Integrate the peak areas for each isotopomer of the target metabolites.

-

Natural Abundance Correction: Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.

-

Metabolic Flux Calculation: Use a computational flux modeling software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by fitting the corrected MIDs to a metabolic network model.

Visualizations

Caption: Metabolic fate of D-Erythrose-3-¹³C in central carbon metabolism.

Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.

References

- 1. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. systems.crump.ucla.edu [systems.crump.ucla.edu]

Quantifying pentose phosphate pathway flux with D-Erythrose-3-13C

Application Notes: Quantifying Pentose Phosphate Pathway Flux

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis.[1] Its primary functions are anabolic, rather than catabolic, and include the generation of NADPH for reductive biosynthesis and antioxidant defense, the production of ribose-5-phosphate (R5P) for nucleotide and nucleic acid synthesis, and the synthesis of erythrose-4-phosphate (E4P), a precursor for aromatic amino acids.[1][2][3] Given its central role in cellular proliferation, redox homeostasis, and biosynthesis, quantifying the carbon flow, or flux, through the PPP is critical for understanding cellular physiology in both health and disease, and for identifying novel therapeutic targets in drug development.

This document provides a detailed guide for researchers, scientists, and drug development professionals on quantifying PPP flux using stable isotope tracing with 13C-labeled glucose, followed by mass spectrometry. While D-Erythrose-4-phosphate (E4P) is a key intermediate of the non-oxidative PPP, the standard and most robust method for quantifying flux through this intermediate is not to supply it exogenously, but to trace the flow of carbon from glucose into the endogenous E4P pool.[4][5] This is achieved through 13C-Metabolic Flux Analysis (13C-MFA), a powerful technique that precisely measures intracellular metabolic pathway activity.[6][7]

The methodology involves culturing cells with a specifically labeled glucose tracer (e.g., [U-13C6]glucose or [1,2-13C2]glucose), allowing the labeled carbon atoms to integrate into the metabolic network.[7][8] After reaching an isotopic steady state, metabolism is quenched, and intracellular metabolites are extracted.[9][10] The mass isotopomer distributions (MIDs) of key metabolites in the PPP, such as glucose-6-phosphate (G6P), ribose-5-phosphate (R5P), sedoheptulose-7-phosphate (S7P), and erythrose-4-phosphate (E4P), are then quantified using high-resolution mass spectrometry (MS).[2][11] These labeling patterns provide a detailed history of the carbon transitions through the network, which can be computationally decoded to yield quantitative flux values for each reaction in the pathway.[8]

Visualizing the Pentose Phosphate Pathway

The PPP is composed of two distinct phases: an irreversible oxidative phase that produces NADPH, and a reversible non-oxidative phase that involves the interconversion of sugar phosphates.[1] D-Erythrose-4-phosphate is a critical intermediate in this non-oxidative branch, linking the PPP back to glycolysis via the transaldolase and transketolase reactions.[4]

Experimental Workflow for 13C-MFA

Quantifying PPP flux requires a systematic workflow beginning with cell culture and ending with computational data analysis. Each step is critical for acquiring high-quality, reproducible data. The general process involves labeling cells with a 13C-tracer, rapidly halting metabolic activity to preserve the in vivo state of metabolites, extracting the metabolites, analyzing their labeling patterns via mass spectrometry, and finally, using this data to calculate fluxes.

Protocols

Protocol 1: 13C Labeling and Metabolite Extraction from Adherent Cells

This protocol outlines the steps for labeling cultured mammalian cells with [U-13C6]glucose and extracting polar metabolites for MS analysis.

Materials:

-

Cell culture plates (e.g., 6-well plates)

-

Base medium deficient in glucose (e.g., DMEM)

-

[U-13C6]glucose (Cambridge Isotope Laboratories or equivalent)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Pre-chilled (-80°C) 80% Methanol (HPLC-grade)

-

Pre-chilled (-20°C) HPLC-grade water

-

Cell scraper

-

Centrifuge capable of 4°C and >15,000 x g

-

Lyophilizer or vacuum concentrator

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of extraction. Culture under standard conditions (e.g., 37°C, 5% CO2).

-

Media Preparation: Prepare the labeling medium by supplementing the glucose-free base medium with 10% dFBS, 1% Penicillin-Streptomycin, and the desired concentration of [U-13C6]glucose (e.g., 10 mM).

-

Isotopic Labeling: When cells reach the target confluency, aspirate the standard growth medium and wash once with pre-warmed phosphate-buffered saline (PBS). Add 2 mL of the pre-warmed 13C-labeling medium to each well.

-

Incubation: Return the plates to the incubator for a period sufficient to approach isotopic steady state. This time varies by cell line and pathway but is often between 6 and 24 hours.[9][10] For rapidly proliferating cells, a time equivalent to one cell doubling time is a good starting point.

-

Metabolic Quenching: After incubation, rapidly aspirate the labeling medium. Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench all enzymatic activity. Transfer the plates to dry ice.

-

Cell Lysis and Scraping: On dry ice, use a cell scraper to scrape the cells in the cold methanol. Transfer the resulting cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

Extraction: Add 500 µL of pre-chilled water to the tube. Vortex vigorously for 1 minute at 4°C.

-

Phase Separation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cellular debris.

-

Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube. Be sure not to disturb the pellet.

-

Drying: Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator. The dried pellet can be stored at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of PPP Metabolites

This protocol provides a general framework for analyzing the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). Specific column choices, gradient conditions, and MS parameters must be optimized for the instrument in use.

Materials:

-

Dried metabolite extract

-

Reconstitution solvent (e.g., Optima LC/MS grade water)

-

High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or Q-TOF).

-

Anion-exchange or HILIC chromatography column suitable for separating polar sugar phosphates.

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite pellet in a small, precise volume (e.g., 50 µL) of cold reconstitution solvent. Vortex briefly and centrifuge to pellet any insoluble material. Transfer the supernatant to an autosampler vial.

-

Chromatographic Separation:

-

Inject a portion of the sample (e.g., 5-10 µL) onto the analytical column.

-

Perform a gradient elution designed to separate the highly polar sugar phosphates of the PPP (G6P, R5P, E4P, S7P). This typically involves a gradient from a low to high salt or organic solvent concentration.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative ion mode, as phosphate groups are readily deprotonated.

-

Use a high resolution setting (>70,000) to accurately resolve the different 13C isotopologues.[12]

-

Acquire data in full scan mode (e.g., m/z range 75-1000) to detect all metabolites.

-

Alternatively, use a targeted approach like Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) for the expected m/z values of PPP intermediates to increase sensitivity.

-

-

Data Acquisition: Record the retention time and the mass spectra for all detected ions. The different 13C-labeled versions of a metabolite will appear as a cluster of peaks, each separated by ~1.00335 Da (the mass difference between 13C and 12C).

Data Analysis and Presentation

Mass Isotopomer Distributions (MIDs)

Following LC-MS analysis, the raw data is processed to determine the mass isotopomer distribution (MID) for each metabolite of interest. This involves integrating the peak areas for each isotopologue (M+0, M+1, M+2, etc.) and correcting for the natural abundance of 13C and other heavy isotopes. The result is a fractional distribution that shows how much of the metabolite pool contains 0, 1, 2, or more 13C atoms from the tracer.

Table 1: Theoretical Mass Isotopomers of Key PPP Metabolites with [U-13C6]Glucose Tracer This table shows the expected fully labeled (M+n) ion for key intermediates when the pathway is fed with glucose in which all six carbons are 13C.

| Metabolite | Abbreviation | Chemical Formula | Carbons | Unlabeled [M-H]- (m/z) | Fully Labeled [M-H]- (m/z) |

| Glucose-6-Phosphate | G6P | C6H13O9P | 6 | 259.0224 | 265.0426 |

| Ribose-5-Phosphate | R5P | C5H11O8P | 5 | 229.0119 | 234.0287 |

| Erythrose-4-Phosphate | E4P | C4H9O7P | 4 | 199.0013 | 203.0147 |

| Sedoheptulose-7-Phosphate | S7P | C7H15O10P | 7 | 289.0330 | 296.0566 |

Quantitative Flux Data

The corrected MIDs are then fed into software (e.g., INCA, Metran, WUFLUX) that uses metabolic network models and computational algorithms to estimate the flux through each reaction.[8] The output is a quantitative map of carbon flow.

Table 2: Example PPP Flux Quantification in a Proliferating Cancer Cell Line This table presents hypothetical but realistic flux data derived from a 13C-MFA experiment. Fluxes are often reported relative to the glucose uptake rate.

| Metabolic Flux | Description | Value (Normalized to Glucose Uptake) | Interpretation |

| Glucose Uptake | Rate of glucose import from media | 100 (Reference) | All other fluxes are relative to this rate. |

| G6P -> Oxidative PPP | Flux into the oxidative branch of the PPP | 15 ± 2 | 15% of incoming glucose enters the PPP. |

| Transketolase (TKT) | Reversible flux of TKT reactions | Net: 5 ± 1 | Net carbon flow towards glycolysis. |

| Transaldolase (TALDO) | Reversible flux of TALDO reactions | Net: 3 ± 0.5 | Net carbon flow towards glycolysis. |

| E4P -> Aromatic AAs | Anabolic flux from E4P | 0.5 ± 0.1 | A small fraction is used for biosynthesis. |

References

- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 2. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 3. Evidence for transketolase-like TKTL1 flux in CHO cells based on parallel labeling experiments and 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]

- 5. Erythrose, 4-phosphate | C4H9O7P | CID 122357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. d-nb.info [d-nb.info]

- 11. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

- 12. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: D-Erythrose-3-13C as a Tracer for Studying Cancer Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain rapid proliferation and adapt to the tumor microenvironment. The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that provides cancer cells with NADPH for redox homeostasis and precursors for nucleotide biosynthesis. Recent studies have identified the accumulation of erythronate in several human cancer cell lines and tumors, suggesting it may be a biomarker of metabolic reprogramming.[1][2][3][4] Evidence points to a novel biosynthetic pathway for erythronate originating from the PPP intermediate, erythrose-4-phosphate (E4P). In this pathway, E4P is dephosphorylated to erythrose, which is then oxidized to erythronate by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme linked to tumorigenicity.[1][3]

D-Erythrose-3-13C is a stable isotope-labeled tracer designed to probe the activity of this pathway and the broader non-oxidative branch of the PPP. By tracing the fate of the 13C label from erythrose, researchers can gain quantitative insights into the metabolic fluxes that contribute to cancer cell proliferation and identify potential therapeutic targets.

Principle of the Method

Upon entering the cell, this compound is phosphorylated to produce D-Erythrose-4-Phosphate with the 13C label at the C3 position (E4P [3-13C]). This labeled intermediate serves as a key node in central carbon metabolism:

-

Tracing the Non-Oxidative Pentose Phosphate Pathway: Labeled E4P enters the non-oxidative PPP, where the enzymes transketolase and transaldolase rearrange carbon skeletons. The 13C label from E4P [3-13C] will be transferred to other sugar phosphates, such as Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (G3P), allowing for the quantification of flux through these reversible reactions.

-

Investigating Erythronate Biosynthesis: A portion of the E4P [3-13C] pool can be dephosphorylated to Erythrose [3-13C]. Subsequent oxidation by ALDH1A1 will yield Erythronate [3-13C]. Detecting and quantifying labeled erythronate provides a direct measure of the activity of this cancer-associated pathway.

By using Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopomer distribution (MID) of these key metabolites, the contribution of erythrose to these pathways can be precisely determined.

Key Applications

-

Quantifying Non-Oxidative PPP Flux: Determine the rates of carbon shuffling through transketolase and transaldolase, which are crucial for nucleotide synthesis and glycolysis.

-

Elucidating Erythronate Production: Directly measure the metabolic flux from erythrose to erythronate, providing insights into the activity of ALDH1A1 and its role in cancer metabolism.

-

Identifying Metabolic Phenotypes: Characterize how different cancer cell lines or treatment conditions alter PPP activity and erythronate synthesis.

-

Screening for Enzyme Inhibitors: Use the tracer to assess the efficacy of small molecule inhibitors targeting enzymes like transketolase, transaldolase, or ALDH1A1 in a cellular context.

Metabolic Pathways and Experimental Workflow

Below are diagrams illustrating the metabolic fate of this compound and the general experimental workflow for a tracer experiment.

Caption: Metabolic fate of this compound in cancer cells.

Caption: General workflow for 13C tracer experiments.

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is a general guideline and should be optimized for the specific cell line used.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

Culture medium without glucose or with low glucose

-

This compound (sterile solution)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture plates (e.g., 6-well plates)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~70-80% confluency at the time of the experiment. Culture under standard conditions (37°C, 5% CO2).

-

Medium Preparation: On the day of the experiment, prepare the labeling medium. A common approach is to use glucose-free DMEM supplemented with 10% dialyzed FBS, 1% Pen-Strep, and a defined concentration of unlabeled glucose (e.g., 5 mM). Add this compound to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

-

Pre-incubation Wash: Once cells reach the desired confluency, aspirate the culture medium. Wash the cells twice with pre-warmed sterile PBS to remove residual medium.

-

Labeling: Add 2 mL of the pre-warmed labeling medium containing this compound to each well.

-

Time Course: Incubate the cells for a defined period. For steady-state analysis, 6-24 hours is often sufficient. For kinetic flux analysis, a time course with multiple shorter time points (e.g., 0, 15, 30, 60, 120 minutes) is required.

-

Proceed Immediately to Protocol 2 for metabolite extraction.

Protocol 2: Metabolite Extraction

This protocol is for adherent cells and aims to rapidly quench metabolism to preserve the in-vivo state of metabolites.

Materials:

-

Ice-cold 80% Methanol (LC-MS grade)

-

Ice-cold water (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes (1.5 mL)

-

Refrigerated centrifuge (4°C)

Procedure:

-

Quenching: At the end of the incubation period, place the 6-well plate on ice. Quickly aspirate the labeling medium.

-

Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well.

-

Scraping: Place the plate on dry ice for 5 minutes to ensure complete quenching. Then, use a cell scraper to scrape the cells in the methanol solution.

-

Collection: Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

-

Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis and Data Processing

Metabolite analysis should be performed using a high-resolution mass spectrometer coupled with liquid chromatography.

Instrumentation and Method:

-

LC System: A UPLC/HPLC system with a column suitable for polar metabolite separation (e.g., HILIC or reversed-phase with an ion-pairing agent).

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving mass isotopologues.

-

Method: Develop a targeted LC-MS/MS method to detect and quantify key metabolites including Erythrose-4-Phosphate, Sedoheptulose-7-Phosphate, Fructose-6-Phosphate, Glyceraldehyde-3-Phosphate, and Erythronate. Use unlabeled standards to determine retention times and fragmentation patterns.

-

Data Acquisition: Acquire data in negative ion mode for sugar phosphates and erythronate.

Data Processing:

-

Peak Integration: Integrate the peak areas for all detected mass isotopologues of each target metabolite (e.g., for Erythronate with 4 carbons, integrate M+0, M+1, M+2, M+3, and M+4).

-

Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of 13C and other heavy isotopes.

-

Calculate Fractional Enrichment: Determine the percentage of the metabolite pool that is labeled from the this compound tracer.

-

Metabolic Flux Analysis: For quantitative flux maps, use the corrected mass isotopomer distributions as input for metabolic modeling software (e.g., INCA, Metran).

Data Presentation

The following tables present illustrative data from a hypothetical time-course experiment tracing this compound in a cancer cell line.

Table 1: Illustrative Fractional Enrichment of Key Metabolites

| Metabolite | 15 min | 60 min | 4 hours | 24 hours |

| Erythrose-4-P (E4P) | 45.2% | 85.1% | 94.5% | 95.1% |

| Erythronate | 5.1% | 18.9% | 45.3% | 68.7% |

| Sedoheptulose-7-P (S7P) | 2.3% | 10.5% | 35.8% | 55.4% |

| Fructose-6-P (F6P) | 1.1% | 5.8% | 22.4% | 40.2% |

Table 2: Illustrative Mass Isotopomer Distribution (MID) of Erythronate at 24 hours

| Mass Isotopomer | Formula | Relative Abundance |

| M+0 | C4H8O5 | 31.3% |

| M+1 | ¹³C1C3H8O5 | 68.7% |

| M+2 | ¹³C2C2H8O5 | <0.1% |

| M+3 | ¹³C3C1H8O5 | <0.1% |

| M+4 | ¹³C4H8O5 | <0.1% |

Note: The dominant M+1 peak for Erythronate is expected when using this compound, as one labeled carbon is incorporated.

References

- 1. Stable Isotope-Assisted Untargeted Metabolomics Identifies ALDH1A1-Driven Erythronate Accumulation in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Stable Isotope-Assisted Untargeted Metabolomics Identifies ALDH1A1-Driven Erythronate Accumulation in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for D-Erythrose-3-13C NMR Sample Preparation for Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction